ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE
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Overview
Description
ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE is a complex organic compound that features a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and chlorophenyl groups. The final step involves esterification to form the ethyl acetate derivative. Common reagents used in these reactions include various chlorinating agents, piperazine, and ethyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Hydroxyzine: An antihistamine that is metabolized into cetirizine, sharing structural similarities.
Uniqueness
ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE is unique due to its specific combination of functional groups and its purine core structure. This uniqueness allows it to interact with a distinct set of molecular targets, potentially offering advantages over similar compounds in terms of specificity and efficacy.
Properties
IUPAC Name |
ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O4/c1-3-32-17(29)13-28-16(23-19-18(28)20(30)24-21(31)25(19)2)12-26-7-9-27(10-8-26)15-6-4-5-14(22)11-15/h4-6,11H,3,7-10,12-13H2,1-2H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXBPUAROLNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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